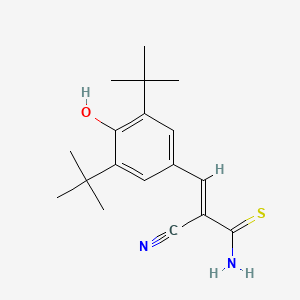

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide

Descripción general

Descripción

Tirfostina AG 879: es un compuesto sintético que pertenece a la familia de las tirfostinas, que son conocidas por su papel como inhibidores de la tirosina quinasa proteica. Este compuesto inhibe específicamente la fosforilación de la tirosina TrkA dependiente del factor de crecimiento nervioso, así como el protooncogén trk 140 y HER2/neu . La tirfostina AG 879 ha demostrado un potencial como agente antineoplásico debido a su capacidad de inhibir vías de señalización clave implicadas en la proliferación y supervivencia celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tirfostina AG 879 se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 3,5-di-tert-butil-4-hidroxibenzaldehído con tiourea y cianuro de potasio. Las condiciones de reacción suelen implicar el reflujo de los reactivos en etanol, seguido de la purificación mediante recristalización .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la tirfostina AG 879 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio, con ajustes para la producción a gran escala. Esto incluye la optimización de las condiciones de reacción, el uso de solventes de grado industrial y el empleo de técnicas de purificación a gran escala como la cromatografía en columna .

Análisis De Reacciones Químicas

Tipos de reacciones: La tirfostina AG 879 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el grupo ciano y la parte tiocinnamida .

Reactivos y condiciones comunes:

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como aminas o tioles, típicamente en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de la tirfostina AG 879, que se pueden explorar más a fondo por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Antioxidant Activity

One of the primary applications of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide is its role as an antioxidant. Research indicates that compounds containing phenolic groups exhibit significant radical scavenging activity. The presence of the 4-hydroxyphenyl moiety enhances its ability to neutralize free radicals, making it a candidate for formulations aimed at preventing oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Potential

In silico studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests its utility in developing anti-inflammatory drugs .

Stabilizer for Polymers

The compound serves as a phenolic antioxidant and metal deactivator in polymer formulations. Its ability to scavenge free radicals helps in stabilizing polymers against oxidative degradation, which is crucial for enhancing the longevity and performance of materials used in various applications, including packaging and automotive industries .

Coatings and Adhesives

In coatings and adhesives, this compound contributes to improved thermal stability and resistance to environmental factors. This property is essential for applications where durability is critical, such as in construction materials or automotive parts .

Case Study 1: Antioxidant Efficacy

In a comparative study assessing the antioxidant activity of various phenolic compounds, this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. The study employed DPPH and ABTS assays to quantify this activity, confirming its potential for incorporation into health supplements or functional foods aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted on synthesized derivatives of this compound showed promising results against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, indicating effective antibacterial properties that could be harnessed in pharmaceutical formulations targeting infections .

Mecanismo De Acción

La tirfostina AG 879 ejerce sus efectos al inhibir la actividad de la tirosina quinasa del receptor del factor de crecimiento nervioso TrkA y el receptor HER2/neu . Esta inhibición evita la fosforilación de las proteínas de señalización corriente abajo, bloqueando así la activación de las vías implicadas en la proliferación, supervivencia y diferenciación celular . El compuesto también inhibe la activación de las vías de la MAP quinasa y la PI3 quinasa, que son críticas para las acciones celulares del factor de crecimiento nervioso .

Comparación Con Compuestos Similares

Compuestos similares:

Tirfostina AG 1478: Otro miembro de la familia de las tirfostinas, conocido por inhibir la tirosina quinasa del receptor del factor de crecimiento epidérmico.

Tirfostina AG 1296: Inhibe la tirosina quinasa del receptor del factor de crecimiento derivado de plaquetas.

Tirfostina AG 825: Inhibe selectivamente la tirosina quinasa del receptor HER2/neu.

Singularidad: La tirfostina AG 879 es única en su alta selectividad para los receptores TrkA y HER2/neu, lo que la hace particularmente efectiva para atacar los cánceres que sobreexpresan estos receptores . Su capacidad para inhibir múltiples vías de señalización implicadas en la proliferación y supervivencia celular la distingue aún más de otras tirfostinas .

Actividad Biológica

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide, also known as Tyrphostin AG 879, is a compound that has attracted attention for its potential biological activities, particularly in the context of cancer therapy and as a receptor tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C18H24N2O2S

- CAS Number : 148741-30-4

- SMILES Notation : CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)N

The compound features a cyano group and a hydroxyphenyl moiety that contribute to its reactivity and biological interactions.

Tyrphostin AG 879 functions primarily as a tyrosine kinase inhibitor , which plays a crucial role in various signaling pathways involved in cell proliferation and survival. By inhibiting these kinases, the compound can disrupt signaling cascades that lead to tumor growth and metastasis.

Key Mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : AG 879 specifically inhibits several RTKs, which are implicated in cancer progression.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by blocking growth factor signaling pathways.

Anticancer Activity

- Inhibition of Tumor Growth : Research indicates that Tyrphostin AG 879 effectively inhibits the growth of various cancer cell lines. For instance, studies have demonstrated its efficacy against colon carcinoma cells by inducing apoptosis through the inhibition of ErbB2 kinases .

- Synergistic Effects : The compound has been noted to work synergistically with other inhibitors, enhancing the overall therapeutic effect. For example, combining AG 879 with other RTK inhibitors resulted in increased apoptosis in human colon carcinoma cells .

Antifungal Activity

In addition to its anticancer properties, there are emerging studies highlighting the antifungal activity of related compounds derived from similar structures. For example, a soil bacterial isolate producing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate showed significant antagonistic activity against Candida albicans . This suggests potential applications in antifungal therapies.

Data Table: Biological Activities of Tyrphostin AG 879

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been classified with potential hazards such as skin irritation and harmful effects upon ingestion or inhalation . Proper handling protocols must be established to mitigate these risks during research and application.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYELWZLNAXGE-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017139 | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148741-30-4 | |

| Record name | (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148741-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148741304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 879 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 879 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Tyrphostin AG 879?

A1: Tyrphostin AG 879 acts as a tyrosine kinase inhibitor, specifically targeting ErbB-2 (also known as HER-2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. For example, in human breast adenocarcinoma cells, AG 879 was shown to decrease HMG-CoA reductase activity, an enzyme crucial for isoprenoid biosynthesis and subsequently cell growth. This effect was observed only in cells expressing ErbB-2, highlighting the specificity of AG 879. [] Additionally, research suggests AG 879 can inhibit RAF-1 expression, another key player in cell signaling pathways. []

Q2: How does Tyrphostin AG 879 impact ovarian follicle development?

A2: Studies using rat ovarian models revealed that AG 879, through its inhibition of the NTRK3 receptor (a receptor tyrosine kinase), can significantly reduce follicle pool size by inducing oocyte death. [] This suggests a crucial role of the NTRK3 receptor, and potentially other tyrosine kinases, in oocyte survival and follicle development.

Q3: Has Tyrphostin AG 879 shown any potential in anti-cancer research?

A3: Research indicates that AG 879 exhibits antitumoral effects on breast cancer cells. [] This effect is likely due to its combined inhibitory action on HER-2 and RAF-1 expression, both of which are implicated in cancer development and progression.

Q4: Beyond its role in cancer research, what other cellular processes has Tyrphostin AG 879 been shown to affect?

A4: In a high-throughput screen, Tyrphostin AG 879 emerged as an inhibitor of both phospholipid and fatty acid biosynthesis in animal cells. [] This finding suggests a broader influence of AG 879 on cellular metabolism beyond its well-characterized role in tyrosine kinase inhibition.

Q5: Can you elaborate on the use of Tyrphostin AG 879 in studying cellular secretion processes?

A5: Researchers have employed Tyrphostin AG 879 in a sophisticated system called the Retention Using Selective Hook (RUSH) system. [] This system allows for the controlled study of protein secretion from cells. In this context, AG 879 was identified as a secretion inhibitor, highlighting its utility as a tool to dissect the complex machinery of cellular secretion pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.